SYK Enzymatic IC50 Comparison: TAK-659 vs. Fostamatinib, Entospletinib, and Cerdulatinib
TAK-659 free base inhibits SYK with an IC50 of 3.2 nM in cell-free enzymatic assays [1]. This compares favorably to the SYK IC50 values of fostamatinib (R406; 41 nM), entospletinib (GS-9973; 7.7 nM), and cerdulatinib (PRT062070; 32 nM) measured under comparable cell-free conditions . TAK-659 thus exhibits 12.8-fold greater SYK potency than fostamatinib, 2.4-fold greater than entospletinib, and 10-fold greater than cerdulatinib.
| Evidence Dimension | SYK enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | Fostamatinib IC50 = 41 nM; Entospletinib IC50 = 7.7 nM; Cerdulatinib IC50 = 32 nM |
| Quantified Difference | 12.8-fold (vs. fostamatinib); 2.4-fold (vs. entospletinib); 10-fold (vs. cerdulatinib) |
| Conditions | Cell-free enzymatic kinase assay |
Why This Matters
Greater potency at the enzymatic level can translate to lower required doses and potentially improved therapeutic index in cellular and in vivo models.
- [1] Lam B, et al. Bioorg Med Chem Lett. 2016;26(24):5947-5950. PMID:27839918. View Source
